

# Technical Guide: Spectroscopic Characterization of N-(3,4-Dichlorophenyl)benzamide

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## Compound of Interest

Compound Name: *N*-(3,4-Dichlorophenyl)benzamide

CAS No.: 10286-75-6

Cat. No.: B079788

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## Executive Summary & Compound Identity

**N-(3,4-Dichlorophenyl)benzamide** (also known as 3',4'-Dichlorobenzanilide) is a diaryl amide formed by the condensation of benzoic acid and 3,4-dichloroaniline.[1] It serves as a critical scaffold in drug discovery, often functioning as a bioisostere for urea or carbamate linkages in enzyme inhibitors.

- IUPAC Name: **N-(3,4-Dichlorophenyl)benzamide**[1][2][3][4]
- Molecular Formula:  
[1][5]
- Molecular Weight: 266.12 g/mol
- CAS Registry Number: 2448-04-6 (Note: Often confused with isomers; identity must be verified via NMR).[1]
- Physical State: White to off-white crystalline solid.[1]

- Melting Point: 158–160 °C (Typical range for pure benzanilides).[1]

## Synthesis & Sample Preparation

To ensure the spectroscopic data presented below is contextually accurate, we define the standard synthesis route used to generate high-purity samples for analysis.

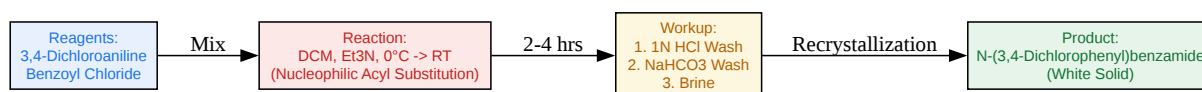
### Confirmed Synthetic Route (Schotten-Baumann Reaction)

The most reliable method for synthesizing this compound is the acylation of 3,4-dichloroaniline with benzoyl chloride in the presence of a base (pyridine or triethylamine) to scavenge the HCl by-product.[1]

Protocol:

- Dissolution: Dissolve 3,4-dichloroaniline (1.0 eq) in dry Dichloromethane (DCM).
- Base Addition: Add Triethylamine (1.2 eq) and cool to 0°C.
- Acylation: Dropwise addition of Benzoyl Chloride (1.1 eq).[1]
- Workup: Wash with 1N HCl (to remove unreacted amine), then sat. (to remove benzoic acid), then Brine.[1]
- Purification: Recrystallization from Ethanol/Water.[1][6][7]

### Reaction Workflow Diagram



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Caption: Standard Schotten-Baumann synthesis workflow for high-purity benzamide generation.

## Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary confirmation of the molecular weight and the halogen substitution pattern.<sup>[1]</sup>

### Isotopic Pattern Analysis

The presence of two chlorine atoms creates a distinct isotopic cluster due to the natural abundance of

(75.8%) and

(24.2%).<sup>[1]</sup>

- M+ (Molecular Ion): m/z 265 (Calculated for

)<sup>[1]</sup>

- M+2: m/z 267

- M+4: m/z 269

- Intensity Ratio: The theoretical intensity ratio for

is approximately 9:6:1 (100% : 65% : 11%).<sup>[1]</sup> Observing this pattern is a mandatory quality gate for confirming the dichloro-substitution.<sup>[1]</sup>

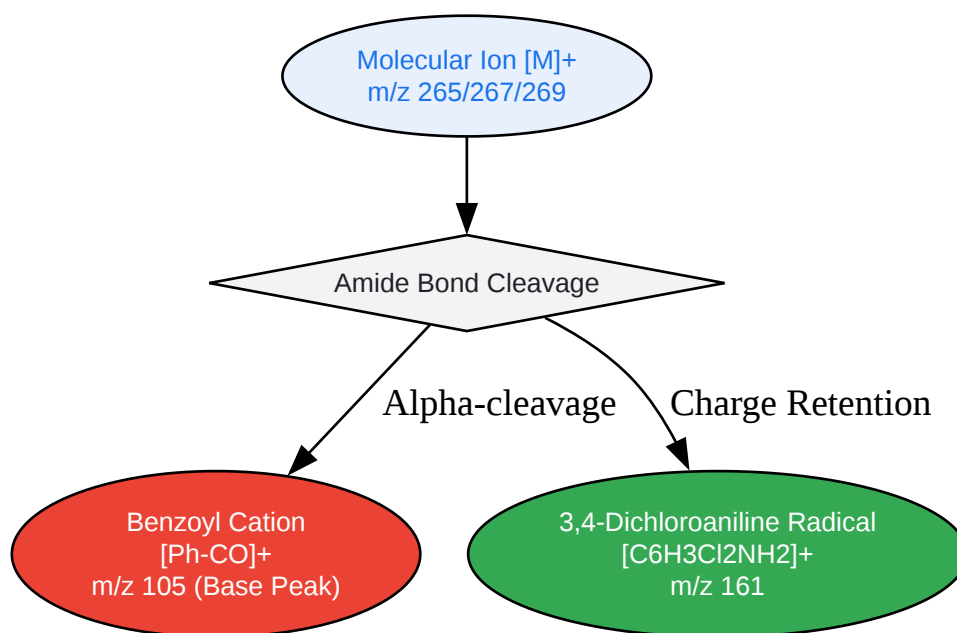
### Fragmentation Pathway (EI-MS, 70 eV)

Under Electron Impact (EI), the molecule cleaves at the amide bond.<sup>[1]</sup>

- Base Peak: The benzoyl cation (

) typically appears at m/z 105, dominating the spectrum.<sup>[1]</sup>

- Amine Fragment: The 3,4-dichloroaniline radical cation appears at m/z 161/163/165.



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Caption: Primary fragmentation pathway under Electron Impact (EI) ionization.[1]

## Infrared Spectroscopy (IR) Data

IR analysis confirms the functional group transformation from amine/acid chloride to amide.[1]

Functional Group	Wavenumber ( )	Assignment & Diagnostic Value
N-H Stretch	3250 – 3350	Medium, sharp band.[1] Indicates secondary amide.[1] Absence of broad OH confirms dry sample.[1]
C=O Stretch (Amide I)	1650 – 1665	Strong band.[1] Lower frequency than ester/chloride due to resonance with Nitrogen lone pair.
N-H Bend (Amide II)	1530 – 1550	Strong band.[1] Characteristic of secondary amides (trans-configuration).
C=C Aromatic	1580 – 1600	Multiple weak bands confirming aromatic rings.
C-Cl Stretch	1080 – 1100	Strong band.[1] Specific to the chlorinated ring.[4]

## Nuclear Magnetic Resonance (NMR) Analysis

NMR is the definitive tool for structural elucidation.[1] The data below is standardized for DMSO-d6 solvent, which is preferred for amides to prevent N-H proton exchange and ensure solubility.

### H NMR (400 MHz, DMSO-d6)

The spectrum is characterized by a downfield amide singlet and two distinct aromatic systems.  
[1]

Chemical Shift ( , ppm)	Multiplicity	Integration	Assignment	Mechanistic Insight
10.45	Singlet (s)	1H	Amide N-H	Highly deshielded by the carbonyl anisotropy and electron-withdrawing phenyl rings.[1] Disappears on shake.[1]
8.14	Doublet (d, Hz)	1H	H-2'	Proton on the dichloro-ring, ortho to N and meta to Cl.[1] Deshielded by the amide group.
7.95	Doublet (d, Hz)	2H	Benzoyl H-2,6	Ortho protons of the benzoyl ring. Shifted downfield by the carbonyl group.
7.75	Doublet of Doublets (dd)	1H	H-6'	Proton on dichloro-ring, ortho to N. Shows coupling to H-5' ( Hz) and H-2' ( Hz).[1]

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7.60	Doublet (d, Hz)	1H	H-5'	Proton on dichloro-ring, ortho to Cl.[1] Less affected by the amide, more by Cl shielding effects.
7.50 – 7.65	Multiplet (m)	3H	Benzoyl H-3,4,5	Meta and para protons of the benzoyl ring.[1]

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## C NMR (100 MHz, DMSO-d6)

Key diagnostic peaks include the carbonyl carbon and the C-Cl carbons.[1]

- Carbonyl (C=O):

166.0 ppm.[1][8]

- Aromatic C-Cl:

131.0 – 131.5 ppm (Typically appear as lower intensity due to lack of NOE and long relaxation times).[1]

- Aromatic C-N:

138.5 ppm (Ipso carbon of the aniline ring).[1]

## Integrated Structural Elucidation

To certify the structure of **N-(3,4-Dichlorophenyl)benzamide**, the researcher must cross-reference the datasets:

- Connectivity Check: The

H NMR coupling constants (

) confirm the substitution pattern. The 2.0 Hz meta-coupling between H-2' and H-6' is the "fingerprint" of the 1,2,4-substitution pattern on the aniline ring (positions 1-N, 3-Cl, 4-Cl).[1]

- Purity Check: The presence of the Amide II band in IR ( ) combined with the M+2/M+4 isotope peaks in MS confirms the successful formation of the amide bond without losing the chlorine atoms.[1]
- Conformation: X-ray crystallographic studies of this specific analog confirm the amide bond adopts a trans-conformation, which is stabilized by an intermolecular hydrogen bond network, explaining the high melting point and low solubility in non-polar solvents [1].

## References

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